BenchChemオンラインストアへようこそ!

Curdlan polysaccharide

Hydrocolloid gelation Thermal processing stability Food texture engineering

Curdlan (CAS 54724-00-4) is a high-molecular-weight, linear, unbranched homopolymer of D-glucose linked exclusively by β-(1→3)-glycosidic bonds, produced by microbial fermentation of Agrobacterium biovar 1 (formerly Alcaligenes faecalis var. myxogenes).

Molecular Formula C23H38NO19Na
Molecular Weight
Cat. No. B1165418
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCurdlan polysaccharide
SynonymsLinear β(1-3) linked D-glucose polymer
Molecular FormulaC23H38NO19Na
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Curdlan Polysaccharide – Procurement-Grade Baseline for the Linear β-1,3-Glucan with Thermally Irreversible Gelation


Curdlan (CAS 54724-00-4) is a high-molecular-weight, linear, unbranched homopolymer of D-glucose linked exclusively by β-(1→3)-glycosidic bonds, produced by microbial fermentation of Agrobacterium biovar 1 (formerly Alcaligenes faecalis var. myxogenes) . It is a neutral, water-insoluble polysaccharide that forms elastic gels upon heating its aqueous suspension—a property that arises from its right-handed triple-helical conformation stabilized by inter-strand hydrogen bonds . Unlike the majority of commercial gelling polysaccharides, curdlan can generate both thermo-reversible (low-set, 54–80 °C) and thermo-irreversible (high-set, >80 °C) gels from the same polymer backbone, depending solely on thermal history . This dual-gelation capability, paired with its status as an FDA- and EFSA-approved food additive and registered dietary fiber, makes curdlan a structurally distinct procurement candidate within the β-glucan and hydrocolloid landscapes.

Why Curdlan Cannot Be Replaced by Generic β-Glucans or Conventional Gelling Agents in Specification-Driven Procurement


Curdlan occupies a singular intersection in the polysaccharide landscape: it is simultaneously a water-insoluble dietary fiber, a thermo-irreversible gelling agent, and a linear β-1,3-glucan with a defined, non-branched primary structure . Conventional gelling agents such as agar, κ-carrageenan, gellan gum, and gelatin are all water-soluble and form exclusively thermo-reversible gels—they cannot deliver the thermal processing resilience (stable up to 130 °C, retort-tolerant) that curdlan's high-set gel provides . Among β-glucans, branched or partially branched structures such as scleroglucan (Mw ~3,300,000; highly branched, water-soluble) and laminarin (Mw ~58,500; branched, water-soluble) exhibit fundamentally different solubility, molecular weight, and immunological profiles compared to curdlan (Mw ~136,000; strictly linear, water-insoluble) . Attempting to substitute curdlan with any single in-class analog would compromise at least one critical functional axis—gel irreversibility, water insolubility, linear β-glucan structure, or multi-jurisdiction regulatory clearance—rendering generic substitution inappropriate for specification-sensitive applications. The quantitative evidence below establishes exactly where and by what margin curdlan diverges from its closest comparators.

Curdlan Polysaccharide – Product-Specific Quantitative Evidence Guide for Differentiated Selection vs. Closest Analogs


Thermo-Irreversible Gel Formation: Curdlan vs. Agar, κ-Carrageenan, Gellan Gum, and Gelatin

Curdlan is the only commercially established gelling polysaccharide that can form a thermo-irreversible (high-set) gel triggered solely by heating an aqueous suspension above 80 °C, without requiring cooling, ionic cross-linking, or pH adjustment . By contrast, agar, κ-carrageenan, ι-carrageenan, gellan gum, and gelatin all require a cooling step after heating to set, and their gels re-melt upon subsequent heating—i.e., they are exclusively thermo-reversible . Curdlan's high-set gel does not melt when reheated to 130 °C, tolerates retort sterilization, and retains structural integrity through freeze-thaw cycling . This dual-mode gelation (reversible low-set gel at 54–80 °C + cooling; irreversible high-set gel at >80 °C) from a single polymer backbone has no equivalent among the 11 gelling agents tabulated in the head-to-head comparison .

Hydrocolloid gelation Thermal processing stability Food texture engineering

Gel Strength Quantification and Concentration-Dependent Tunability: Curdlan vs. Agar

Curdlan delivers quantitatively characterized gel strength that is both concentration-tunable and, above 3% (w/v), exceeds that of agar at equivalent concentration . The foundational study by Maeda et al. (1967) established that a 2% (w/v) aqueous curdlan suspension heated at 90 °C yields a gel strength of 730 g/cm² . More recent work confirms a steep concentration response: increasing curdlan from 1% to 2% (w/v) raises gel strength from 270 g/cm² to 750 g/cm²—a 2.78-fold increase . The JECFA specification mandates a minimum gel strength of ≥600 g/cm² for a 2% (w/v) suspension as a procurement quality benchmark . At 3% concentration and above, curdlan gel strength rises sharply and surpasses agar at the same concentration, with curdlan's textural profile falling between agar's brittleness and gelatin's ductility .

Gel strength measurement Polysaccharide rheology Texture profile analysis

Differential Pulmonary Immunological Profile: Curdlan (Linear β-1,3-Glucan) vs. Scleroglucan, Laminarin, and Pustulan in a Murine Inhalation Model

In a direct four-way head-to-head murine inhalation study, four structurally defined β-D-glucans—curdlan (linear β-1,3; Mw 136,000; insoluble), scleroglucan (highly branched β-1,3/1,6; Mw 3,300,000; soluble), laminarin (branched β-1,3/1,6; Mw 58,500; soluble), and pustulan (linear β-1,6; Mw 20,000; soluble)—produced markedly divergent pulmonary inflammatory outcomes . Curdlan increased total cell concentration in bronchoalveolar lavage (BAL) compared to saline controls but did not significantly elevate macrophage concentrations, serum IgE, or IgG2a . By contrast, scleroglucan significantly increased both macrophage and total cell concentrations and significantly elevated both IgE and IgG2a. Pustulan exhibited the most pro-inflammatory profile: significantly increased macrophage, neutrophil, lymphocyte, and total cell concentrations, elevated IgE and IgG2a, and was one of two glucans (alongside scleroglucan) associated with significant lung fibrosis on histology . Laminarin exposure was not significantly different from saline controls for any cellular or antibody outcome measured . These structural-immunological correlations demonstrate that curdlan's linear, water-insoluble architecture produces an attenuated inflammatory signature relative to branched or soluble β-glucan structures.

β-glucan immunology Pulmonary inflammation Pattern-recognition receptor Toxicology screening

Multi-Jurisdiction Regulatory Clearance: Curdlan vs. Other β-Glucans as a Direct Food Additive and Dietary Fiber

Curdlan holds a uniquely broad suite of regulatory approvals for direct food use that is not matched by other linear or branched β-glucans. The U.S. FDA approved curdlan as a direct food additive (21 CFR §172.809) effective December 16, 1996, for use as a formulation aid, processing aid, stabilizer, thickener, and texturizer in foods . The European Food Safety Authority (EFSA) published a positive safety opinion in September 2024 (EFSA Journal 2024;22(9):e8985), approving curdlan as a firming and gelling agent, stabilizer, and thickener, with a NOAEL of 2,500 mg/kg bw/day . Curdlan has been approved for food use in Japan, Taiwan, and Korea since 1989, and in China since 2006 as a new food additive . It is additionally registered as a dietary fiber ingredient in China, South Korea, and Japan . JECFA published a full specification monograph in 1999 . By contrast, scleroglucan, laminarin, and pustulan lack comparable multi-jurisdiction approvals as direct food additives; laminarin is primarily regulated as a novel food ingredient in limited jurisdictions, and scleroglucan is used predominantly in industrial (oil-field) rather than food contexts.

Food additive regulation Dietary fiber registration GRAS/FDA/EFSA compliance Global regulatory affairs

Water Insolubility Combined with Multi-Trigger Gelation: Curdlan vs. All Water-Soluble Commercial Gelling Agents

Curdlan is the only major commercial gelling polysaccharide that is intrinsically water-insoluble yet capable of forming gels through multiple independent triggers—heating alone, heating followed by cooling, divalent cation addition (Ca²⁺, Mg²⁺), and pH adjustment across a broad range (pH 2–10) . Its water absorption capacity exceeds 30 times its own weight, and it swells maximally at 55–65 °C . All other common gelling agents—including agar, κ-carrageenan, ι-carrageenan, gellan gum, gelatin, high-methoxy pectin, low-methoxy pectin, and sodium alginate—are water-soluble (either in cold or hot water) . Curdlan dissolves only under alkaline conditions (pH >11) through ionization of hydrogen bonds, a property exploited in alkaline-solution processing followed by neutralization to form gels with distinct microfibrillar ultrastructure (20–25 nm wide microfibrils composed of 2–3 nm subunits) . This combination of ambient water insolubility (enabling use as an insoluble dietary fiber and suspension stabilizer) with on-demand gelation under multiple trigger conditions has no parallel among the hydrocolloids tabulated in the comparative survey .

Water-insoluble dietary fiber Alkaline-soluble polysaccharide Multi-trigger gelation Hydrocolloid solubility

Curdlan Polysaccharide – Evidence-Backed Research and Industrial Application Scenarios


Retort-Sterilized and Microwave-Reheatable Food Products Requiring Thermo-Irreversible Gel Integrity

Curdlan's thermo-irreversible high-set gel (formed >80 °C) does not melt upon reheating to 130 °C and tolerates retort sterilization, unlike agar, carrageenan, gellan, or gelatin gels which re-melt upon thermal cycling . This enables curdlan to serve as the structural matrix in retort-sterilized fresh rice noodles, where addition of 0.38–1.13% curdlan formed a thermal-irreversible gel network that resisted high-temperature sterilization-induced texture degradation . Similarly, in microwave-reheatable plant-based seafood analogs (imitation fish balls at 5%, vegetarian crab meat at 4.2%, vegetarian abalone at 7.0%), curdlan provides heat-stable elastic texture across multiple reheating cycles .

Plant-Based Meat and Seafood Analogs Leveraging Concentration-Tunable Gel Strength (270–750+ g/cm²)

The 2.78-fold gel strength range achievable by varying curdlan concentration from 1% to 2% (270 → 750 g/cm²), and the further sharp increase above 3% where curdlan exceeds agar gel strength, allows a single ingredient to span textures from soft jelly (0.5%) through elastic noodle-like (1.0%) to firm, high-strength gels (3–7%) . This tunability is exploited in commercial products: tofu (0.8% curdlan), jellyfish analog (1.5%), vegetarian squid (3.7%), and imitation fish cakes (7.0%), all produced from the same polymer by concentration adjustment alone . No other single gelling polysaccharide provides this breadth of texture with thermo-irreversible stability.

Frozen Food Products Requiring Multi-Cycle Freeze-Thaw Stability with Minimal Syneresis

Curdlan gel is intrinsically stable against freeze-thaw cycling, a property not shared by agar, carrageenan, or konjac gels which exhibit syneresis and structural breakdown . When formulated as a xanthan/curdlan hydrogel complex, syneresis is eliminated for up to five freeze-thaw cycles (−18 °C for 20 h, then 25 °C for 4 h per cycle), with the complex remaining rheologically stable across pH 4–8 . This outperforms curdlan alone (which cannot fully suppress syneresis in aqueous systems) and positions the curdlan-based hydrogel complex as a superior stabilizer for frozen desserts, frozen dough, and freeze-thawed starch-based products.

Biomedical Research Requiring Structurally Defined β-Glucan with Attenuated Inflammatory Signature

In experimental settings where β-glucan structure must be controlled to isolate immunological variables, curdlan's linear, unbranched β-1,3 architecture (Mw ~136,000, water-insoluble) provides a measurably attenuated pulmonary inflammatory profile compared to branched β-glucans such as scleroglucan (Mw 3,300,000; highly branched; induces significant macrophage influx, IgE/IgG2a elevation, and fibrosis) and pustulan (linear β-1,6; most pro-inflammatory; induces fibrosis) . Curdlan's narrower inflammatory signature—increased total BAL cells without significant fibrosis, non-significant immunoglobulin elevation—makes it the preferred β-glucan scaffold for studies of Dectin-1 agonism, vaccine adjuvant development via sulfated derivatives, and in vitro macrophage activation assays where excessive inflammatory background must be avoided .

Quote Request

Request a Quote for Curdlan polysaccharide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.